REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:5]=2[N:6]=1.N([O-])=O.[Na+].[Na+].[Cl-:18]>OP(O)(O)=O.O>[Cl:18][C:2]1[S:3][C:4]2[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:5]=2[N:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2Cl)C
|
Name
|
|
Quantity
|
213 mL
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 0° for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in ether leaving some insoluble residue
|
Type
|
WASH
|
Details
|
The ether solution was washed with water, and sodium bicarbonate solution
|
Type
|
CONCENTRATION
|
Details
|
After the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography with 10% methylene chloride in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C(=CC=C2Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |